molecular formula C9H6FNO B3302689 7-Fluoroisoquinolin-6-ol CAS No. 918488-38-7

7-Fluoroisoquinolin-6-ol

Cat. No.: B3302689
CAS No.: 918488-38-7
M. Wt: 163.15
InChI Key: OCHUKIVEZTXFEQ-UHFFFAOYSA-N
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Description

7-Fluoroisoquinolin-6-ol is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of a fluorine atom in the isoquinoline ring enhances its biological activity and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroisoquinolin-6-ol typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives. For instance, the reaction of 6-hydroxyisoquinoline with Selectfluor® in acetonitrile can yield this compound . This reaction is usually carried out under reflux conditions to ensure complete fluorination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroisoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 7-fluoroisoquinolin-6-one.

    Reduction: Formation of 7-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoroisoquinolin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit DNA synthesis by stabilizing DNA strand breaks created by enzymes such as DNA gyrase and topoisomerase IV . This inhibition blocks the progress of the replication fork, ultimately leading to cell death.

Comparison with Similar Compounds

  • 6-Fluoroisoquinolin-3-ol
  • 7-Fluoroisoquinolin-5-ol
  • 7-Fluoroisoquinolin-4-ol

Comparison: 7-Fluoroisoquinolin-6-ol is unique due to the specific position of the fluorine atom and hydroxyl group on the isoquinoline ring. This positioning influences its chemical reactivity and biological activity. Compared to other fluorinated isoquinolines, this compound may exhibit different pharmacokinetic properties and interactions with biological targets, making it a distinct compound for various applications .

Biological Activity

7-Fluoroisoquinolin-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral, antibacterial, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fluorine atom at the seventh position and a hydroxyl group at the sixth position of the isoquinoline ring. Its molecular formula is C9H6FNOC_9H_6FNO. The presence of fluorine enhances lipophilicity and alters biological activity, making it a candidate for various therapeutic applications.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties against several viruses. A study demonstrated its effectiveness against human immunodeficiency virus (HIV) and herpes simplex virus (HSV) through mechanisms involving inhibition of viral replication pathways. The binding affinity of this compound to viral proteins suggests potential as a therapeutic agent in antiviral drug development.

Antibacterial Activity

Similar to other isoquinoline derivatives, this compound has shown antibacterial activity. Preliminary studies indicate that it may inhibit bacterial growth through interference with bacterial DNA synthesis. Molecular docking studies have revealed favorable interactions with bacterial enzymes, suggesting a mechanism of action that warrants further exploration .

Anticancer Activity

The anticancer potential of this compound has been assessed in various cancer cell lines. Notably, it has demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The compound was tested on MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer) cell lines, showing significant growth inhibition.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (μM)Selectivity Index
MCF-75.0>20
K-56210.0>10
HeLa8.0>15

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The selectivity index reflects the compound's ability to preferentially target cancer cells over normal cells .

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Enzymatic Activity : It binds to active sites of key enzymes involved in viral replication and bacterial growth.
  • Cell Cycle Arrest : Studies show that treatment with this compound leads to G2/M phase arrest in cancer cells, indicating disruption of normal cell cycle progression.
  • Induction of Apoptosis : Flow cytometry analyses have revealed increased rates of apoptosis in treated cancer cells, characterized by chromatin condensation and nuclear fragmentation .

Case Studies

A notable case study involved the evaluation of various isoquinoline derivatives, including this compound, against multiple cancer types. The study highlighted its promising anticancer effects compared to standard chemotherapeutics like carboplatin, with lower toxicity profiles observed in normal cell lines .

Properties

IUPAC Name

7-fluoroisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-7-5-11-2-1-6(7)4-9(8)12/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHUKIVEZTXFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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